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Compound of Interest |

Compound Name: BMS-466442
CAS No.: 1598424-76-0
Cat. No.: B606233
. J

Introduction & Chemical Identity

BMS-466442 is a highly selective inhibitor of the Asc-1 transporter (SLC7A10), a sodium-
independent system responsible for the transport of small neutral amino acids, including D-
serine and glycine, which are co-agonists of the NMDA receptor. Unlike earlier kinase inhibitors
bearing similar "BMS" designations, BMS-466442 is a peptidomimetic indole derivative used
primarily in neuroscience research to model schizophrenia and synaptic plasticity.

Chemical Specifications
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Parameter Detail

Methyl (2S)-3-(1-benzyl-1H-imidazol-4-yl)-2-{[(6-
IUPAC Name (benzyloxy)-5-methoxy-1H-indol-2-

yl)carbonyllamino}propanoate

Common Name BMS-466442

CAS Number 1598424-76-0

Molecular Formula Cs1H30N4Os

Molecular Weight 538.60 g/mol

Target Asc-1 (SLC7A10); ICso = ~11-37 nM

DMSO (Soluble), Ethanol (Low), Water

Solubilit
Y (Insoluble)

SMILES Code: COC1=C(OCC2=CC=CC=C2)C=C3NC(=CC3=C1)C(=O)NC=N4)C(=0)OC

Retrosynthetic Analysis

The synthesis of BMS-466442 is convergent, relying on the coupling of two complex
fragments: a substituted indole-2-carboxylic acid (Fragment A) and a regioselectively
benzylated histidine derivative (Fragment B).
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Figure 1: Retrosynthetic strategy dividing BMS-466442 into an indole core and a histidine tail.

Detailed Synthesis Protocol
Phase 1: Synthesis of the Indole Core (Fragment A)

Objective: Synthesize 5-methoxy-6-(benzyloxy)-1H-indole-2-carboxylic acid. Methodology: The
Modified Reissert Indole Synthesis is chosen for its scalability and reliability in producing 2-
substituted indoles.

Reagents:

o Starting Material: 4-methoxy-5-(benzyloxy)-2-nitrotoluene (commercially available or
synthesized via nitration of the benzyl ether of isovanillin).

o Potassium ethoxide (KOEt).
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e Diethyl oxalate.[1]

e Zinc powder / Acetic acid.
Protocol:

e Condensation:

o In a flame-dried 3-neck flask under Argon, dissolve 4-methoxy-5-(benzyloxy)-2-
nitrotoluene (10 mmol) in anhydrous ethanol (50 mL).

o Add diethyl oxalate (12 mmol) and potassium ethoxide (12 mmol) dropwise.

o Reflux for 4 hours.[1] The solution will turn deep red/purple, indicating the formation of the
potassium salt of the enol pyruvate.

o Mechanism:[2][3][4][5] Base-catalyzed deprotonation of the benzylic methyl group followed
by attack on the oxalate ester.

e Reductive Cyclization:
o Cool the mixture to room temperature. Acidify with glacial acetic acid.
o Add Zinc powder (50 mmol) portion-wise (Caution: Exothermic).

o Heat to 80°C for 2 hours. The nitro group is reduced to an amine, which spontaneously
condenses with the ketone to close the indole ring.

e Saponification:

Filter off excess Zinc. Concentrate the filtrate.

o

[¢]

Dissolve the residue (Indole ethyl ester) in THF/Water (1:1).

[¢]

Add LiOH (3 eq) and stir at 50°C for 3 hours.

[e]

Acidify with 1M HCI to pH 2. The product, Fragment A, will precipitate. Filter, wash with
cold water, and dry.[1]
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Phase 2: Synthesis of the Histidine Fragment (Fragment
B)
Objective: Synthesize Methyl (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate. Criticality:

Regioselectivity is key. Benzylation must occur at the N(tau) position (N-1), not the N(pi)
position (N-3).

Protocol:
o Protection: Start with N-alpha-Boc-L-Histidine methyl ester to protect the alpha-amine.
o Alkylation:

o Dissolve Boc-His-OMe (10 mmol) in dry DMF (20 mL).

o Add Benzyl bromide (10.5 mmol).

o Stir at room temperature for 12 hours.

o Note: Alkylation of the neutral imidazole ring favors the N(tau)-benzyl isomer (the desired
1-benzyl isomer) due to steric and thermodynamic factors.

o Deprotection:

o Concentrate the mixture and purify via silica gel chromatography (DCM/MeOH gradient) to
isolate the 1-benzyl isomer.

o Dissolve the intermediate in DCM (10 mL) and add TFA (5 mL). Stir for 1 hour.

o Concentrate to dryness.[6] The residue is Fragment B (as the TFA salt).

Phase 3: Final Coupling

Objective: Amide bond formation.
Protocol:

» Dissolve Fragment A (1.0 eq) and Fragment B (1.1 eq, TFA salt) in anhydrous DMF.
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e Add HATU (1.2 eq) as the coupling agent.

» Add DIPEA (Diisopropylethylamine, 3.0 eq) to activate the carboxylic acid and neutralize the
amine salt.

 Stir at room temperature for 4—6 hours. Monitor by LC-MS (Target Mass: 539.6 [M+H]+).

o Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCOs, and
brine.

 Purification: Flash column chromatography (Hexanes/EtOAc -> EtOAc/MeOH).
e Final Product: Off-white solid.

Quality Control & Validation

Every batch of BMS-466442 must undergo the following validation steps before biological use.

tical Snecificat

Method Acceptance Criteria

Characteristic singlets for methoxy (~3.8 ppm)

1H NMR (400 MHz, DMSO-ds) and benzyloxy methylene (~5.1 ppm). Indole NH
z, -ds
(~11.5 ppm). Histidine imidazole protons (7.5—

8.0 ppm).
HPLC Purity >98% (AUC) at 254 nm.
Mass Spectrometry [M+H]* =539.2 + 0.5 Da.

>99% ee (L-isomer) via Chiral HPLC (Chiralpak

Chiral Purity AD-H)

Experimental Workflow Diagram
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Figure 2: Step-by-step experimental workflow for the synthesis of BMS-466442.

Biological Application: Asc-1 Inhibition Assay

Context: BMS-466442 is used to study the role of D-serine transport in synaptic plasticity. It
prevents the efflux/uptake of D-serine by Asc-1.

Protocol (In Vitro Uptake Assay):
o Cell Line: HEK293 cells stably transfected with human SLC7A10 (Asc-1).
» Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

« Inhibitor Prep: Dissolve BMS-466442 in DMSO (10 mM stock). Dilute to final concentrations
(1 nM — 1 pM).

o Uptake:
o Pre-incubate cells with BMS-466442 for 10 min.
o Add radiolabeled substrate: [3H]-D-Serine (50 nM).
o Incubate for 5 minutes at 37°C.

¢ Termination: Wash cells 3x with ice-cold KRH buffer.
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o Measurement: Lyse cells (0.1 M NaOH) and measure radioactivity via liquid scintillation
counting.

o Data Analysis: Plot % Inhibition vs. Log[BMS-466442]. Expected ICso = 11-30 nM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Application Note: Technical Synthesis Guide for BMS-
466442 (Asc-1 Inhibitor)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b606233#synthesis-route-and-chemical-structure-of-
bms-466442]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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